BenchChemオンラインストアへようこそ!

4-Methyl-4-phenylazepane

Lipophilicity Physicochemical Profiling Medicinal Chemistry

4-Methyl-4-phenylazepane (CAS 933743-33-0) is a C13H19N azepane derivative bearing a geminal methyl–phenyl substitution at the 4-position of the seven-membered nitrogen heterocycle. The azepane scaffold is a privileged motif in medicinal chemistry, with over 20 FDA-approved azepane-containing drugs and extensive application across anticancer, CNS, and anti-infective programs.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 933743-33-0
Cat. No. B1433771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylazepane
CAS933743-33-0
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1(CCCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-13(8-5-10-14-11-9-13)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3
InChIKeyXROKUYOSRDIQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-phenylazepane (CAS 933743-33-0): Technical Baseline for Research Procurement


4-Methyl-4-phenylazepane (CAS 933743-33-0) is a C13H19N azepane derivative bearing a geminal methyl–phenyl substitution at the 4-position of the seven-membered nitrogen heterocycle . The azepane scaffold is a privileged motif in medicinal chemistry, with over 20 FDA-approved azepane-containing drugs and extensive application across anticancer, CNS, and anti-infective programs [1]. The 4,4-disubstitution pattern creates a quaternary carbon center that distinguishes this compound from mono-substituted or regioisomeric azepane building blocks in both physicochemical and conformational properties.

Why 4-Methyl-4-phenylazepane Cannot Be Casually Replaced by Regioisomeric or Mono-Substituted Azepane Analogs


Despite sharing the C13H19N formula with positional isomers such as 2-(4-methylphenyl)azepane and 3-(4-methylphenyl)azepane, the 4-methyl-4-phenyl substitution pattern in 4-methyl-4-phenylazepane produces a quaternary carbon center absent in all mono-substituted azepane analogs . This structural feature eliminates the benzylic C–H bond, removes configurational lability at the 4-position, and alters the nitrogen pKa, leading to measurably different lipophilicity (LogP 2.72 vs. ~3.0–3.7 for analogs) and boiling point [1]. In azepane-based drug discovery, small changes in ring substitution pattern are well documented to drive divergent target selectivity, metabolic stability, and pharmacokinetic profiles; simple generic interchange among isomers therefore carries a high risk of irreproducible biological results [2].

Quantitative Differentiation Evidence for 4-Methyl-4-phenylazepane Against Closest Azepane Analogs


Measurably Lower LogP (2.72) Differentiates 4-Methyl-4-phenylazepane from Key Regioisomeric and Mono-Substituted Azepane Analogs

4-Methyl-4-phenylazepane exhibits a calculated LogP of 2.72 . In contrast, the close analog 4-phenylazepane (lacking the 4-methyl group) shows LogP values ranging from 2.52 to 3.67 depending on the prediction method [1], while the regioisomer 2-(4-methylphenyl)azepane displays LogP of 3.20 (Chemscene) and XLogP3 of 2.9 (PubChem) . This places the target compound 0.2–0.5 log units lower than its closest regioisomer and 0.2–0.9 units lower than 4-phenylazepane, indicating a meaningfully distinct lipophilicity profile for membrane partitioning and CNS penetration predictions.

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Higher Boiling Point (283.4 °C) Reflects Altered Intermolecular Interactions Relative to 4-Phenylazepane

The predicted boiling point of 4-methyl-4-phenylazepane at 760 mmHg is 283.4 ± 29.0 °C , compared with 279.3 °C for the des-methyl analog 4-phenylazepane . The ~4 °C increase, while modest, is consistent with the added methyl group increasing molecular weight (189.30 vs. 175.27 Da) and slightly enhancing dispersive interactions. This difference has practical implications for distillation-based purification and vapor-phase handling protocols.

Thermophysical Properties Purification Building Block Handling

Quaternary C4 Center Eliminates Stereochemical Uncertainty Present in Mono-Substituted Azepane Analogs

The geminal methyl–phenyl disubstitution at the 4-position creates a quaternary carbon, removing the stereocenter that exists in 4-phenylazepane (which has a hydrogen at C4, making it chiral). Both regioisomers 2-(4-methylphenyl)azepane and 3-(4-methylphenyl)azepane possess a stereocenter at the point of aryl attachment, with undefined stereochemistry in standard commercial grades . The target compound is constitutionally achiral at the ring substitution position, eliminating enantiomeric variability as a confounding factor in biological assays [1]. Additionally, the quaternary center blocks metabolic oxidation at the benzylic C–H bond, a known liability in mono-substituted phenylazepanes [2].

Stereochemistry Structural Uniqueness Conformational Restriction

Batch-Specific QC Documentation (NMR, HPLC, GC) Provided by Bidepharm for 4-Methyl-4-phenylazepane

Bidepharm (毕得医药) supplies 4-methyl-4-phenylazepane at standard purity ≥95% and makes available batch-specific quality control documentation including NMR, HPLC, and GC traces . For comparator compounds such as 4-phenylazepane and 2-(4-methylphenyl)azepane sourced from general chemical marketplaces, batch-specific QC data is not uniformly provided; many suppliers offer only certificate of analysis (CoA) upon request and do not publicly post raw analytical traces . This documented QC transparency reduces the burden of independent re-characterization and supports GLP-adjacent workflows.

Quality Control Batch Consistency Reproducibility

Recommended Application Scenarios for 4-Methyl-4-phenylazepane Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Stereochemically Defined, Non-Chiral Azepane Scaffold

The quaternary C4 center eliminates the stereocenter that complicates mono-substituted azepane analogs. Researchers designing focused libraries for target engagement where stereochemical variability must be minimized can prioritize 4-methyl-4-phenylazepane to avoid racemate separation and enantiomer-specific activity confounding . The reduced LogP (2.72 vs. ≥3.0 for analogs) further supports early CNS drug discovery programs where lower lipophilicity is correlated with reduced off-target promiscuity and improved developability [1].

Building Block for Metabolic Stability Optimization via Benzylic C–H Blockade

The absence of a benzylic hydrogen at the C4 position—due to geminal methyl–phenyl disubstitution—removes a primary site for CYP450-mediated oxidation, a known metabolic soft spot in 4-phenylazepane analogs . Medicinal chemists exploring azepane-containing leads with improved microsomal stability may select 4-methyl-4-phenylazepane as a starting scaffold to pre-emptively address this liability, consistent with established strategies of blocking benzylic positions to enhance metabolic half-life [1].

QC-Dependent Workflows Requiring Batch Traceability and Multi-Technique Analytical Documentation

In GLP-adjacent research environments—such as impurity profiling, reference standard qualification, and in vivo pharmacology—access to batch-specific NMR, HPLC, and GC traces is a procurement prerequisite. Bidepharm provides this documentation as a standard offering for 4-methyl-4-phenylazepane , whereas many suppliers of close analogs either do not publish QC data online or explicitly require a separate request process [1]. This reduces procurement friction for teams operating under strict documentation requirements.

Purification Protocol Development Leveraging Differentiated Boiling Point

The ~4 °C higher boiling point of 4-methyl-4-phenylazepane (283.4 °C) relative to 4-phenylazepane (279.3 °C) provides a tangible basis for optimizing distillation cut points and rotary evaporation parameters . Process chemists scaling reactions involving this scaffold can use the distinct boiling point to predict fraction collection windows, reducing cross-contamination risk when multiple azepane analogs are handled in the same facility [1].

Quote Request

Request a Quote for 4-Methyl-4-phenylazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.